molecular formula C8H17O4P B1148859 (E)-diethyl 4-hydroxybut-2-enylphosphonate CAS No. 121077-61-0

(E)-diethyl 4-hydroxybut-2-enylphosphonate

Cat. No.: B1148859
CAS No.: 121077-61-0
M. Wt: 208.191941
InChI Key:
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Description

(E)-Diethyl 4-hydroxybut-2-enylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxybutenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-diethyl 4-hydroxybut-2-enylphosphonate typically involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. One common method is the Horner-Wadsworth-Emmons reaction, which involves the condensation of diethyl phosphite with an aldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl group, followed by elimination to form the desired (E)-alkene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: (E)-Diethyl 4-hydroxybut-2-enylphosphonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The phosphonate group can participate in substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3) in the presence of pyridine.

    Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the saturated phosphonate derivative.

    Substitution: Formation of substituted phosphonates with various functional groups.

Scientific Research Applications

(E)-Diethyl 4-hydroxybut-2-enylphosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonate metabolism.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-diethyl 4-hydroxybut-2-enylphosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate groups. The compound can act as an inhibitor by mimicking the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Diethyl 4-hydroxybutylphosphonate: Lacks the double bond present in (E)-diethyl 4-hydroxybut-2-enylphosphonate.

    Diethyl 4-hydroxybut-2-ynylphosphonate: Contains a triple bond instead of a double bond.

    Diethyl 4-hydroxybutylphosphonate: Similar structure but with different functional groups.

Uniqueness: this compound is unique due to its specific (E)-configuration and the presence of both a hydroxy group and a phosphonate group

Properties

CAS No.

121077-61-0

Molecular Formula

C8H17O4P

Molecular Weight

208.191941

Synonyms

(E)-diethyl 4-hydroxybut-2-enylphosphonate

Origin of Product

United States

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